(3-aminopyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(3-aminopyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJVMVCWCYSIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Borylation of Halogenated Pyridines
The most widely reported method involves Suzuki-Miyaura coupling between halogenated pyridines and bis(pinacolato)diboron. For example, 4-chloropyridin-3-amine undergoes borylation using Pd₂(dba)₃ and SPhos ligand in 1,4-dioxane at 100°C. This one-pot reaction achieves quantitative yields by leveraging the amine group’s stability under catalytic conditions.
Reaction Conditions :
-
Catalyst : Pd₂(dba)₃ (1 mol%)
-
Ligand : SPhos (4 mol%)
-
Base : KOAc (1.7 equiv)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C, 3 hours
Post-reaction, the crude product is precipitated with diethyl ether, bypassing chromatography. This method is scalable, as demonstrated in the synthesis of analogous boronic acids on multi-kilogram scales.
Metal-Halogen Exchange and Boron Trapping
Directed Lithiation-Borylation
Directed ortho-metalation (DoM) strategies enable precise boronic acid installation. 3-Amino-4-bromopyridine is treated with n-BuLi at -78°C, followed by quenching with B(Oi-Pr)₃. The amine group acts as a directing group, ensuring regioselectivity.
Key Steps :
-
Protection : The amine is bis-silylated with TMSCl to prevent side reactions.
-
Metalation : n-BuLi induces halogen-lithium exchange.
-
Borylation : B(Oi-Pr)₃ traps the lithiated intermediate.
-
Deprotection : Acidic hydrolysis removes silyl groups.
This method yields 80% pure product, though it requires strict temperature control.
Direct Amination of Boronic Acid Precursors
Catalytic Amination of 4-Boronopyridine Derivatives
A Chinese patent (CN104356057A) describes aminating 4-boronopyridin-3-ol using ammonium sulfate and CuO in aqueous methanol. The reaction proceeds at room temperature, achieving 85–88% yields.
Optimized Conditions :
-
Catalyst : CuO (10 mol%)
-
Ammonia Source : (NH₄)₂SO₄ (2.5 equiv)
-
Solvent : H₂O/MeOH (1:1 v/v)
-
Time : 4–6 hours
The boronic acid’s electron-deficient pyridine ring facilitates nucleophilic aromatic substitution, avoiding harsh conditions.
Protection-Deprotection Strategies
Silyl Protection for Boronylation
In sensitive substrates, the amine group is protected with TMSCl prior to borylation. For example, 3-(tert-butyldimethylsilyl)amino-4-bromopyridine undergoes Miyaura borylation, followed by TBAF-mediated deprotection. This approach minimizes boronic acid degradation, though it adds two synthetic steps.
Comparative Analysis of Synthetic Routes
Emerging Techniques
Chemical Reactions Analysis
1.1. Palladium-Catalyzed Borylation
The compound is synthesized via palladium-catalyzed Miyaura borylation of halogenated pyridines. For example:
-
Substrate : 4-Bromo-3-aminopyridine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc at 100°C in dioxane .
-
Yield : Quantified yields for analogous pyridinylboronic acids range from 63% to >90% depending on substituents .
Key structural features :
-
Intramolecular O–H⋯N hydrogen bonding stabilizes the boronic acid group .
-
The amino group enhances solubility in polar solvents (e.g., DMSO, MeOH) .
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group participates in Pd-mediated couplings with aryl/heteroaryl halides. Representative applications:
Notable reactivity trends :
-
Electron-deficient aryl halides (e.g., bromoquinazolines) react faster than electron-rich analogs .
-
Steric hindrance at the pyridine 4-position minimally affects coupling efficiency .
Petasis Multicomponent Reactions
The boronic acid participates in Petasis reactions with aldehydes and amines to form α-hydroxycarbamates or allylamines :
-
Example : Reacting with salicylaldehyde and morpholine yields 2-(3-aminopyridin-4-yl)-1,2-dihydroquinoline derivatives .
-
Mechanism : Boronate intermediate formation followed by 1,2-aryl migration (rate-determining step) .
Scope limitations :
-
Electron-poor aldehydes (e.g., nitrobenzaldehyde) require elevated temperatures (80–100°C) .
-
Bulky amines (e.g., diisopropylamine) inhibit reactivity due to steric clashes .
4.1. Urea/Thiourea Formation
The 3-amino group reacts with isocyanates/isothiocyanates under mild conditions :
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Phenyl isocyanate | N-Phenylurea derivative | DIPEA, DCM, 25°C | 83 |
| Benzoyl isothiocyanate | N-Benzoylthiourea analog | NEt₃, THF, 0°C | 76 |
4.2. Reductive Amination
-
Application : Conjugation with ketones (e.g., acetophenone) via NaBH₃CN-mediated reductive amination .
Stability and Handling Considerations
-
Aqueous stability : Forms boroxines in water (reversible at pH 8–10) .
-
Storage : Stable as pinacol ester derivatives at −20°C for >6 months .
-
Chelation : Binds diols (e.g., saccharides) via boronate ester formation (association constants: 10²–10³ M⁻¹) .
6.1. Kinase Inhibitor Scaffolds
-
EGFR inhibitors : Pyridine-boronic acid hybrids show IC₅₀ values <100 nM in enzymatic assays .
-
Protease targeting : Boronate warheads enable covalent binding to serine residues (e.g., in thrombin) .
6.2. Radiopharmaceuticals
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
(3-Aminopyridin-4-yl)boronic acid has shown promise as an anticancer agent. Boronic acids, in general, are known for their ability to inhibit proteasomes, which play a critical role in regulating protein degradation in cells. Research indicates that derivatives of boronic acids can selectively inhibit cancer cell growth by inducing cell cycle arrest at the G2/M phase. For instance, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent anticancer activity .
1.2 Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Boronic acids can act as β-lactamase inhibitors, which are crucial in overcoming antibiotic resistance in bacteria. Studies have shown that this compound derivatives can effectively inhibit class C β-lactamases, with some compounds exhibiting inhibitory constants (Ki) in the low micromolar range. This suggests their potential utility in treating infections caused by resistant bacterial strains .
Organic Synthesis
2.1 Cross-Coupling Reactions
This compound is utilized as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl and vinyl groups, making it a valuable tool for synthesizing complex organic molecules. The presence of the boronic acid moiety facilitates the coupling with various electrophiles under mild conditions, enhancing yield and selectivity .
2.2 Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with diols makes it useful in developing prodrugs that can selectively release active pharmaceutical ingredients under specific physiological conditions. This property is particularly advantageous for targeting cancer cells or inflamed tissues where reactive oxygen species (ROS) levels are elevated .
Case Study: Anticancer Drug Development
A recent study explored the modification of existing anticancer agents by incorporating this compound into their structure. The resulting compounds exhibited improved pharmacokinetic profiles and enhanced efficacy against breast cancer cell lines compared to their non-boronated counterparts. This research highlights the potential of boron-containing compounds in enhancing drug bioavailability and therapeutic action .
Case Study: Antibiotic Resistance
In another study focusing on antibiotic resistance, researchers synthesized a series of boronic acid derivatives based on this compound to evaluate their effectiveness against resistant strains of bacteria such as Pseudomonas aeruginosa. The results indicated that these compounds could inhibit biofilm formation and bacterial growth, suggesting a promising avenue for developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of (3-aminopyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds. The amino group can also interact with other functional groups, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Substituent Effects on pKa and Reactivity
Boronic acid reactivity is critically influenced by substituents, which modulate Lewis acidity (pKa) and binding affinity for diols (e.g., sugars). Key comparisons include:
*Estimated based on electronic effects: Electron-donating groups (e.g., -NH₂, -OH) lower pKa by stabilizing the boronate anion, enhancing reactivity at physiological pH (7.4) .
- Key Insight: The amino group in this compound likely reduces its pKa compared to phenylboronic acid or 3-AcPBA, improving its suitability for physiological applications where lower pKa enhances diol-binding efficiency .
Antiproliferative Effects
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) via undefined targets .
- Combretastatin analogs (e.g., compound 13c ) with boronic acid substituents inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis in cancer cells .
- This compound: While direct data are unavailable, its pyridine core and amino group may facilitate interactions with kinases or proteases, similar to other aryl boronic acids targeting serine residues (e.g., SARS-CoV-2 3CLpro inhibition by FL-166 ).
Enzyme Inhibition
- Fungal histone deacetylase (HDAC) inhibitors: Pyridinyl boronic acids with methoxyethyl phenoxy groups show potent inhibition (IC₅₀ ~1 µM), outperforming trichostatin A . The amino group in this compound could similarly enhance binding via hydrogen bonding or π-stacking.
- Proteasome inhibitors : Boronic acid-containing drugs (e.g., bortezomib) selectively target proteasomes, with activity dependent on boronic acid's interaction with catalytic threonine residues .
Biological Activity
(3-Aminopyridin-4-yl)boronic acid, a compound with the molecular formula CHBNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by various research findings.
1. Overview of Biological Activity
This compound exhibits several biological activities, including:
- Anticancer Activity : It has been noted for its potential in inhibiting cancer cell proliferation.
- Antibacterial Properties : The compound shows effectiveness against various bacterial strains.
- Glycoprotein Interaction : Its boronic acid moiety allows it to interact with cis-diol-containing biomolecules, making it useful in glycoprotein enrichment applications.
2. Anticancer Activity
Recent studies indicate that this compound and its derivatives can inhibit cancer cell growth effectively. For instance, a structure-activity relationship (SAR) study showed that modifications to the boronic acid group significantly enhance the compound's selectivity and potency against cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC (µM) | Target | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | Cancer Cell Line X | Inhibition of cell proliferation |
| Compound B | 5 | Cancer Cell Line Y | Induction of apoptosis |
3. Antibacterial Properties
The antibacterial activity of this compound has been demonstrated against resistant bacterial strains. Research indicates that it can act as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotics.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 8 |
| Staphylococcus aureus | 20 | 4 |
| Pseudomonas aeruginosa | 18 | 6 |
The mechanism by which this compound exerts its biological effects is primarily through its ability to form reversible covalent bonds with nucleophilic sites on enzymes and proteins. This property is particularly relevant in its role as an inhibitor of β-lactamases, where it binds to serine residues critical for enzyme function, thereby preventing bacterial resistance mechanisms.
5. Applications in Glycoprotein Enrichment
The unique ability of this compound to bind cis-diol-containing compounds makes it an excellent candidate for applications in glycoproteomics. Studies have shown that functionalized nanoparticles using this compound can selectively enrich glycoproteins from complex biological samples.
Case Study: Glycoprotein Extraction from Human Urine
In a recent study, magnetic nanoparticles functionalized with this compound were utilized to extract glycoproteins from human urine samples. The results demonstrated high selectivity and efficiency in isolating low-abundance glycoproteins under neutral pH conditions, highlighting the compound's practical utility in biomedical research.
6. Conclusion and Future Directions
This compound shows promising potential across various fields, particularly in anticancer therapy and antibiotic development. Future research should focus on optimizing its derivatives for enhanced selectivity and potency while exploring new applications in drug delivery systems and biosensors.
The ongoing investigation into boronic acids continues to reveal their significant role in medicinal chemistry, paving the way for innovative therapeutic strategies.
Q & A
Q. Optimization Strategies :
- Adjust pH to ~8.5–9.0 to favor boronate ester formation.
- Use low-ionic-strength buffers to minimize interference.
- Pre-screen analytes for diol accessibility (e.g., via NMR or fluorescence quenching assays) .
Advanced: How can non-specific secondary interactions be minimized in glycoprotein capture systems using this compound?
Answer:
Non-specific interactions (e.g., hydrophobic or electrostatic) can be mitigated by:
- Surface engineering : Functionalize boronic acids on hydrophilic matrices (e.g., carboxymethyl dextran) to reduce hydrophobic adsorption .
- Competitive elution : Use sorbitol or fructose in wash buffers to displace weakly bound proteins without disrupting specific boronate-diol interactions .
- Buffer additives : Include 0.1% Tween-20 or bovine serum albumin (BSA) to block non-specific binding sites .
Q. Data Example :
| Condition | Non-Specific Binding (% Reduction) |
|---|---|
| 10 mM HEPES (pH 9.0) | 45% |
| 0.1% Tween-20 in HEPES | 72% |
| 50 mM Sorbitol in HEPES | 85% |
| Adapted from |
Basic: What spectroscopic methods are effective for characterizing boronic acid-saccharide binding kinetics?
Answer:
- Fluorescence Spectroscopy : Monitor changes in fluorescence intensity or anisotropy upon binding (e.g., using anthrylboronic acid derivatives) .
- Stopped-Flow Kinetics : Measure rapid binding events (millisecond resolution) to determine kon and koff rates. For example, kon values for fructose binding are ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding on functionalized surfaces (e.g., glycoprotein capture studies) .
Advanced: What synthesis strategies enhance the stability of this compound derivatives?
Answer:
- Prodrug Approaches : Synthesize boronic esters (e.g., pinacol esters) to improve stability during purification. Hydrolyze esters post-synthesis to regenerate the boronic acid .
- Steric Shielding : Introduce bulky substituents (e.g., aryl groups) near the boronic acid to prevent trimerization or oxidation .
- Chelation : Use ortho-amino groups (as in 3-aminopyridine) to stabilize the boronic acid via intramolecular B–N coordination .
Q. Example Reaction Yield :
| Derivative | Yield (%) | Stability (t1/2 in H2O) |
|---|---|---|
| Pinacol ester | 85 | >30 days |
| Free boronic acid | 60 | 7 days |
| Adapted from |
Basic: How does pH affect the binding equilibrium of this compound with analytes?
Answer:
The boronic acid-diol equilibrium follows:
B(OH)2 + Diol ⇌ Boronate Ester + H<sup>+</sup>
At pH < pKa (~8.5), the boronic acid is protonated, reducing binding. At pH > pKa, deprotonation enhances ester formation. Use buffered solutions within 0.5 pH units of the boronic acid’s pKa for optimal binding .
Advanced: How can MALDI-MS challenges in sequencing peptide boronic acids be addressed?
Answer:
Challenges include boroxine formation (dehydration/trimerization) and low ionization efficiency. Solutions:
- Derivatization : Convert boronic acids to esters (e.g., with 2,5-dihydroxybenzoic acid) to prevent trimerization .
- On-Plate Modification : Use DHB matrix for simultaneous esterification and ionization .
- High-Resolution MS : Employ tandem MS (MS/MS) to fragment boronate esters and confirm sequences .
Q. Example Workflow :
Derivatize peptide boronic acid with DHB.
Analyze via MALDI-TOF/TOF.
Deconvolute spectra using software (e.g., Mascot) .
Basic: How does buffer composition influence selectivity in boronic acid-based glycoprotein sensors?
Answer:
- Phosphate Buffers : Compete with diols for boronic acid binding, reducing sensitivity.
- HEPES/Tris Buffers : Minimize interference and maintain pH stability .
- Borate Buffers : Enhance binding by forming ternary complexes but may increase non-specific interactions .
Recommendation : Use 10 mM HEPES (pH 9.0) with 150 mM NaCl for balanced selectivity .
Advanced: How can microfluidic surfaces functionalized with this compound improve glycoproteomics workflows?
Answer:
- Surface Functionalization : Covalently link boronic acid to polydopamine-coated microchannels for high-density immobilization .
- On-Chip Enrichment : Capture glycoproteins under alkaline conditions (pH 9.0) and release with 0.1 M acetic acid (pH 3.0) .
- Integration with MS : Couple microfluidic devices directly to ESI-MS for automated analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
